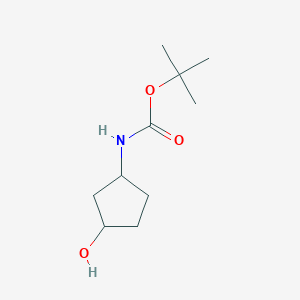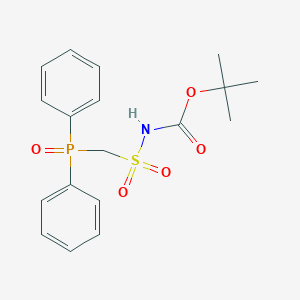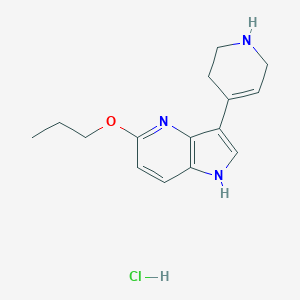
tert-Butyl (3-hydroxycyclopentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (3-hydroxycyclopentyl)carbamate” is a chemical compound with the molecular formula C10H19NO3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “tert-Butyl (3-hydroxycyclopentyl)carbamate” involves several steps. In one method, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added to a dry reaction flask, which is then cooled in an ice bath. A 70% solution of ammonia (0.6mL) is slowly added to the reaction mixture. The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-hydroxycyclopentyl)carbamate” is characterized by a cyclopentyl ring attached to a carbamate group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH) group. The compound has a molecular weight of 201.27 .Chemical Reactions Analysis
“tert-Butyl (3-hydroxycyclopentyl)carbamate” is involved in various chemical reactions. For instance, it is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also participate in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
“tert-Butyl (3-hydroxycyclopentyl)carbamate” has a boiling point of 321°C at 760 mmHg . It has a flash point of 148°C . The compound is solid at room temperature and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
tert-Butyl (3-hydroxycyclopentyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amine group during chemical synthesis, allowing for further reactions to occur without affecting this functional group .
Synthesis of Tetrasubstituted Pyrroles
This compound is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important heterocyclic aromatic organic compounds, and their functionalization can lead to a variety of applications in pharmaceuticals and materials science .
Development of New Antioxidants
In polymer science, derivatives of tert-butyl (3-hydroxycyclopentyl)carbamate have been explored for the synthesis of new monomeric antioxidants. These compounds show potential in stabilizing polymers against thermal oxidation and can copolymerize with vinyl monomers, enhancing the durability and lifespan of polymers.
Simulation Visualizations in Computational Chemistry
The compound has relevance in computational chemistry as well. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize data from compounds like tert-butyl (3-hydroxycyclopentyl)carbamate to produce simulation visualizations that are critical for understanding molecular interactions and dynamics .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxycyclopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207729-04-2 |
Source


|
| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)




![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

